molecular formula C16H13ClN4O3S B2460156 2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1189454-79-2

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2460156
CAS RN: 1189454-79-2
M. Wt: 376.82
InChI Key: NAOWHGFZXLUUQP-UHFFFAOYSA-N
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Description

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Related Compounds : Research on compounds with similar structural motifs, such as azetidinones, phthalazinones, and benzothiazoles, involves exploring novel synthetic routes and characterizing their chemical properties. For instance, the synthesis of azetidinones through cyclization processes and their subsequent transformation into piperazines and diazepanes reveals the versatility of these structures for generating diverse chemical entities (Dekeukeleire et al., 2012).

  • Derivative Synthesis : The creation of derivatives bearing the azetidinone or phthalazinone core, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, showcases the chemical flexibility and potential for pharmacological activity exploration (Yang Jing, 2010).

Pharmacological Applications

  • Antibacterial Activity : The evaluation of novel synthetic compounds, such as aza-beta lactam and tetrazole derivatives, for their antimicrobial properties underscores the ongoing search for new therapeutic agents. The study of these compounds' activity against bacterial strains can guide the assessment of related structures for potential antimicrobial efficacy (Al-Sultani & Al-lami, 2021).

Methodological Approaches

  • Photolysis and Thermolysis Studies : Investigations into the photolysis and thermolysis of related compounds, such as phenyl azide, provide insights into the reactive intermediates and the chemical transformations that can occur under different conditions. This knowledge is vital for understanding the stability and reactivity of novel compounds (Takeuchi & Koyama, 1982).

  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies on compounds like 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents illustrate the application of computational methods to predict the biological activity of chemical compounds based on their structural characteristics. This approach could be valuable for predicting the activity of "2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide" and related molecules (Desai et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-9-2-1-3-10(6-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOWHGFZXLUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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